1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl-
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Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- is a selenium-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with electrophilic reagents to form the desired heterocyclic structure.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- involves interactions with molecular targets such as enzymes or receptors. The selenium atom may play a crucial role in these interactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: Lacks the fluorine and phenyl substituents but shares the core structure.
6-Fluoro-1,2-benzisothiazol-3(2H)-one: Contains sulfur instead of selenium.
2-Phenyl-1,2-benzisothiazol-3(2H)-one: Similar structure but with sulfur and without the fluorine atom.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- is unique due to the presence of both selenium and fluorine atoms, which may impart distinct chemical and biological properties compared to its sulfur analogs.
Properties
CAS No. |
81744-04-9 |
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Molecular Formula |
C13H8FNOSe |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
6-fluoro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8FNOSe/c14-9-6-7-11-12(8-9)17-15(13(11)16)10-4-2-1-3-5-10/h1-8H |
InChI Key |
ANYIOLGWABIXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)F |
Origin of Product |
United States |
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